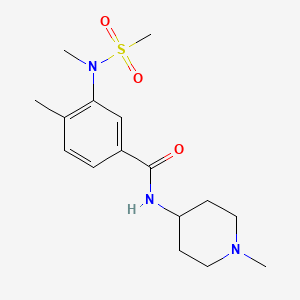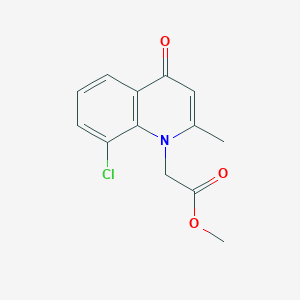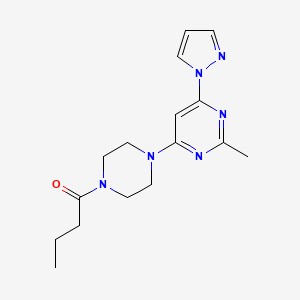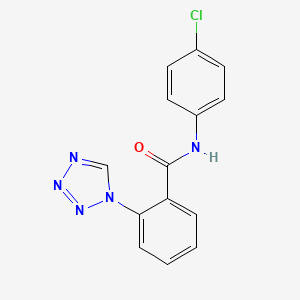![molecular formula C20H21N3O3 B4471472 3-[1-(3-Phenyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-5-propyl-1,2-oxazole](/img/structure/B4471472.png)
3-[1-(3-Phenyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-5-propyl-1,2-oxazole
Overview
Description
3-[1-(3-Phenyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-5-propyl-1,2-oxazole is a complex organic compound featuring a unique structure that includes both oxazole and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-Phenyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-5-propyl-1,2-oxazole typically involves multiple steps, starting with the preparation of the oxazole and pyrrolidine intermediates. One common method for synthesizing oxazoles is the Robinson–Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes .
For the pyrrolidine ring, a common approach is the cyclization of amino acids or their derivatives under acidic or basic conditions . The final step involves coupling the oxazole and pyrrolidine intermediates through a condensation reaction, often facilitated by coupling agents such as EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing greener solvents and reagents to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-Phenyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-5-propyl-1,2-oxazole can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Dihydrooxazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
3-[1-(3-Phenyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-5-propyl-1,2-oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[1-(3-Phenyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-5-propyl-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1,2-oxazole-5-carbonyl chloride: A precursor used in the synthesis of various oxazole derivatives.
5-(Chlorocarbonyl)-3-phenylisoxazole: Another related compound with similar structural features.
Uniqueness
3-[1-(3-Phenyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-5-propyl-1,2-oxazole is unique due to the presence of both oxazole and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
(3-phenyl-1,2-oxazol-5-yl)-[2-(5-propyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-2-7-15-12-17(22-25-15)18-10-6-11-23(18)20(24)19-13-16(21-26-19)14-8-4-3-5-9-14/h3-5,8-9,12-13,18H,2,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJPTMSUBNSFPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NO1)C2CCCN2C(=O)C3=CC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-METHANESULFONYL-N-[1-(4-METHYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4471393.png)

![1-[4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)butanoyl]proline](/img/structure/B4471413.png)
![METHYL 3-[1-(ETHANESULFONYL)PIPERIDINE-4-AMIDO]-4-METHYLBENZOATE](/img/structure/B4471419.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4471427.png)
![methyl 1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B4471439.png)
![1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3,3-dimethylbutan-1-one](/img/structure/B4471444.png)
![N'-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)-N,N-dimethyl-1,2-ethanediamine](/img/structure/B4471450.png)


![7-(4-ethylphenyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4471464.png)
![N-(2-methoxy-5-methylphenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]-4-pyrimidinyl}-1-piperazinecarboxamide](/img/structure/B4471482.png)


